1-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16F3N5O2S and its molecular weight is 375.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Modification of Heterocyclic Compounds
Research has demonstrated methodologies for direct methylation or trifluoroethylation of imidazole and pyridine derivatives, leading to the synthesis of salts with high yields. This process contributes to the development of room temperature ionic liquids (RTILs), showcasing the compound's relevance in creating new ionic materials with potential applications across different industries, including pharmaceuticals and green chemistry (Zhang, Martin, & Desmarteau, 2003).
Antibacterial Applications
A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at producing antibacterial agents. This research highlights the compound's role in developing new antibacterial drugs with potential applications in treating infections (Azab, Youssef, & El-Bordany, 2013).
Catalyst in Chemical Synthesis
The use of catalytic zinc chloride for the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides from arylglyoxal hydrates, 2-aminopyridines, and sulfonamides demonstrates the compound's application as a catalyst in simplifying chemical synthesis processes. This approach provides a cost-effective and efficient pathway to produce desired products, underscoring the compound's utility in synthetic chemistry (Yu et al., 2014).
Development of Antiulcer Agents
Investigations into imidazo[1,2-a]pyridines substituted at the 3-position for their potential as antisecretory and cytoprotective antiulcer agents illustrate the compound's importance in the search for new treatments for ulcerative conditions. Though the compounds evaluated did not display significant antisecretory activity, they showed good cytoprotective properties, indicating a possible direction for future antiulcer drug development (Starrett et al., 1989).
Properties
IUPAC Name |
1-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2S/c1-21-8-13(19-9-21)25(23,24)20-11-4-5-22(7-11)12-3-2-10(6-18-12)14(15,16)17/h2-3,6,8-9,11,20H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDZVXNUEAAUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.